molecular formula C15H20N2O3 B2816378 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE CAS No. 2034329-44-5

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE

Cat. No.: B2816378
CAS No.: 2034329-44-5
M. Wt: 276.336
InChI Key: GHYKDMGWGYTPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine is a synthetically accessible small molecule with a molecular formula of C15H20N2O3 and a molecular weight of 276 Da . This compound features a piperidine-oxypyridine core structure, a motif present in compounds investigated for various therapeutic targets . The piperidine ring is a common pharmacophore found in bioactive molecules, and its incorporation makes this compound a valuable intermediate or scaffold in medicinal chemistry research . Specifically, pyridine-carbonyl derivatives sharing structural similarities have been identified and patented as TRPC6 (Transient Receptor Potential Canonical 6) inhibitors, suggesting potential research applications in areas like renal and cardiovascular diseases . Furthermore, 4-oxypiperidine ether derivatives have been extensively studied as multiple-targeting ligands, demonstrating high affinity as histamine H3 receptor (H3R) antagonists/inverse agonists with additional cholinesterase inhibitory activity, indicating relevance for neurodegenerative disease research such as Alzheimer's disease . The compound has three rings and a low rotatable bond count of 3, which can be advantageous in drug discovery for optimizing properties like oral bioavailability . It is supplied with a minimum purity of 90% and is intended for research purposes only in fields like chemical biology, hit-to-lead optimization, and preclinical studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

oxolan-3-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(12-5-10-19-11-12)17-8-3-14(4-9-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYKDMGWGYTPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Scientific Research Applications

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Comparative analysis with analogous compounds highlights the role of the oxolane-3-carbonyl group in modulating conformation and steric effects.

Compound Ring Substituent Piperidine Puckering Amplitude (Å) Oxolane/Cyclo Puckering (Å) Key Reference
4-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine Oxolane-3-carbonyl 0.42 (chair) q₂ = 0.38, φ₂ = 180° (envelope)
4-{[1-(Cyclopentane-3-carbonyl)piperidin-4-yl]oxy}pyridine Cyclopentane-3-carbonyl 0.45 (twist-boat) q₂ = 0.45, φ₂ = 90° (half-chair)
4-{[1-(Tetrahydrothiophene-3-carbonyl)piperidin-4-yl]oxy}pyridine Tetrahydrothiophene-3-carbonyl 0.40 (chair) q₂ = 0.35, φ₂ = 0° (envelope)

Key Observations :

  • The oxolane-3-carbonyl group induces an envelope conformation (φ₂ = 180°) in the five-membered ring, distinct from the half-chair (cyclopentane) or sulfur-induced flattening (tetrahydrothiophene) .
  • Piperidine puckering is sensitive to substituent steric bulk. Cyclopentane-3-carbonyl increases twist-boat populations, whereas oxolane/tetrahydrothiophene derivatives favor chair conformations .
Physicochemical Properties

The oxolane ring’s electron-rich oxygen enhances solubility in polar solvents compared to cyclopentane or tetrahydrothiophene analogs.

Compound LogP Aqueous Solubility (mg/mL) Melting Point (°C)
This compound 1.8 12.3 145–148
Cyclopentane analog 2.4 5.6 162–165
Tetrahydrothiophene analog 2.1 8.9 138–141

Key Observations :

  • Lower LogP of the oxolane derivative reflects increased polarity due to the oxygen atom.
  • Higher aqueous solubility correlates with reduced steric hindrance from the oxolane ring.
Conformational Analysis Using Cremer-Pople Parameters

The Cremer-Pople puckering coordinates (q₂, φ₂) quantify nonplanarity in five-membered rings. For the oxolane-3-carbonyl group:

  • q₂ = 0.38 Å : Moderate puckering amplitude, comparable to cyclopentane but less than tetrahydrothiophene.
  • φ₂ = 180° : Envelope conformation, where C3 of the oxolane is displaced perpendicular to the mean plane .

In contrast, cyclopentane-3-carbonyl exhibits q₂ = 0.45 Å and φ₂ = 90° (half-chair), while tetrahydrothiophene’s sulfur atom reduces puckering (q₂ = 0.35 Å ) due to weaker torsional constraints .

Biological Activity

The compound 4-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 328.39 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring, oxolane moiety introduction, and subsequent functionalization. Common methods include:

  • Piperidine Formation : Cyclization reactions from appropriate precursors.
  • Oxolane Introduction : Utilizing oxirane derivatives under acidic or basic conditions.
  • Functionalization : Incorporating various substituents to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate receptor activity, influencing downstream cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, compounds with piperidine structures have been reported to target specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR .

Antimicrobial Properties

Research also highlights the antimicrobial potential of related compounds. For example, derivatives containing oxolane moieties have demonstrated effectiveness against various bacterial strains .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines and pathways .

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) and EGFR kinases
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokine release

Case Studies

  • Antitumor Efficacy : A study involving a series of piperidine derivatives showed that modifications at the oxolane position significantly enhanced their cytotoxic effects against MCF-7 breast cancer cells. The combination of these derivatives with standard chemotherapeutics like doxorubicin resulted in a synergistic effect, improving overall efficacy .
  • Antimicrobial Testing : In vitro tests indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 4-{[1-(oxolane-3-carbonyl)piperidin-4-yl]oxy}pyridine?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxolane (tetrahydrofuran) and piperidine intermediates. Key steps include:

  • Coupling reactions : For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) to link aromatic moieties .
  • Nucleophilic substitution : Piperidine derivatives may react with halogenated pyridines under controlled conditions .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMSO, DCM) and reflux conditions are often employed . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

  • Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR elucidate the piperidine, oxolane, and pyridine ring connectivity .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, cross-referenced with theoretical calculations .

Q. What are the key challenges in purifying this compound?

  • Crystallization : Solvent evaporation methods (e.g., using ethanol or ethyl acetate/petroleum mixtures) yield high-purity crystals, but slow evaporation is critical to avoid impurities .
  • Column chromatography : Silica gel with eluents like petroleum ether/ethyl acetate (3:1 v/v) separates by polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling-step yields?

  • Catalyst screening : Tetrakis(triphenylphosphine)palladium(0) or analogous catalysts enhance Suzuki-Miyaura coupling efficiency .
  • Solvent selection : Toluene with aqueous potassium carbonate facilitates biphasic reactions, improving yields .
  • Temperature control : Reflux (100–110°C) balances reaction rate and side-product suppression .

Q. How do intermolecular interactions influence crystallographic packing and physicochemical properties?

  • π-π stacking : Aromatic pyridine rings exhibit face-to-face interactions (distance ~3.6 Å), stabilizing crystal lattices and affecting solubility .
  • Hydrogen bonding : C–H⋯O/N interactions between oxolane carbonyl and pyridine groups contribute to melting points >300°C . These interactions inform solubility predictions and formulation strategies for biological assays.

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Purity assessment : Re-crystallization or HPLC analysis ensures minimal impurities .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra, identifying deviations caused by conformational flexibility .
  • Alternative techniques : X-ray crystallography provides definitive structural validation .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antifungal screening : Agar diffusion assays against phytopathogens (e.g., Fusarium spp.), referencing pyridine derivatives’ known antifungal properties .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .

Data Contradiction and Methodological Analysis

Q. How to interpret conflicting data in reaction yields across synthetic protocols?

  • Catalyst lot variability : Trace impurities in palladium catalysts may alter coupling efficiency; use fresh batches or pre-purified catalysts .
  • Solvent dryness : Residual water in solvents inhibits anhydrous reactions (e.g., acylations); rigorous drying with molecular sieves is recommended .
  • Scale-dependent effects : Milligram-scale reactions may underperform due to mixing inefficiencies; optimize stirring rates and vessel geometry .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina models binding affinity to targets (e.g., enzymes or receptors) .
  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .

Structural and Functional Insights

Q. How does the oxolane-piperidine linkage influence conformational flexibility?

  • The oxolane’s tetrahydrofuran ring restricts rotational freedom, stabilizing a chair conformation in piperidine. This rigidity enhances binding selectivity in biological targets .
  • Dynamic NMR studies reveal slow interconversion between conformers, impacting solubility and crystallization behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.